

N-Hydroxy-2-phenylacetamide: A Comprehensive Technical Review for Drug Discovery Professionals

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Compound of Interest

Compound Name: *N-Hydroxy-2-phenylacetamide*

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An In-depth Guide to the Synthesis, Properties, and Potential Therapeutic Applications of a Promising Phenylacetamide Derivative

Abstract

N-Hydroxy-2-phenylacetamide, a molecule belonging to the versatile class of phenylacetamides, holds significant potential within the landscape of contemporary drug discovery. While extensive research has been conducted on its structural analogs, this specific hydroxamic acid derivative remains a relatively underexplored entity. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of **N-Hydroxy-2-phenylacetamide**, consolidating available physicochemical data with inferred biological activities based on closely related compounds. The subsequent sections will delve into its synthesis, analytical characterization, and prospective therapeutic applications, offering a foundational resource to stimulate further investigation into this promising molecule.

Introduction: The Phenylacetamide Scaffold in Medicinal Chemistry

The phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.^[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antidepressant, and anti-inflammatory

properties.[2][3][4][5] The introduction of a hydroxamic acid moiety, as seen in **N-Hydroxy-2-phenylacetamide**, is a strategic modification known to confer metal-chelating properties, often leading to the inhibition of metalloenzymes, a critical target class in various disease pathologies.[6] This guide will explore the unique chemical attributes and potential pharmacological profile of **N-Hydroxy-2-phenylacetamide**, bridging the gap in the existing literature by providing a detailed, albeit partially inferred, scientific narrative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key computed and experimental properties of **N-Hydroxy-2-phenylacetamide**, primarily sourced from the PubChem database.[7]

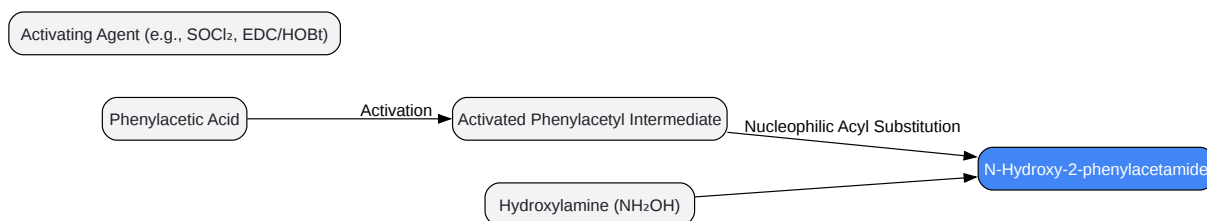
Property	Value	Source
IUPAC Name	N-hydroxy-2-phenylacetamide	[7]
Synonyms	Phenylacetohydroxamic acid, 2-Phenylacetohydroxamic acid	[7]
CAS Number	5330-97-2	[7]
Molecular Formula	C ₈ H ₉ NO ₂	[7]
Molecular Weight	151.16 g/mol	[7]
Topological Polar Surface Area	49.3 Å ²	[7]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	2	[7]
XLogP3	0.7	[7]
SMILES	<chem>C1=CC=C(C=C1)CC(=O)NO</chem>	[7]
InChIKey	FPOQLQZHRCEVOT- UHFFFAOYSA-N	[7]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **N-Hydroxy-2-phenylacetamide** is not readily available in peer-reviewed literature, its preparation can be logically inferred from standard organic chemistry principles and established methods for hydroxamic acid synthesis. [6]

Proposed Synthetic Pathway

A plausible and efficient route to **N-Hydroxy-2-phenylacetamide** involves the reaction of a phenylacetic acid derivative with hydroxylamine. A common strategy is the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with hydroxylamine hydrochloride in the presence of a base.



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Caption: Proposed synthesis of **N-Hydroxy-2-phenylacetamide**.

Detailed Experimental Protocol (Adapted from General Phenylacetamide Synthesis)

The following protocol is an adapted procedure based on the synthesis of related phenylacetamide derivatives and general methods for hydroxamic acid formation. [1][6]

Materials:

- Phenylacetic acid
- Thionyl chloride or a carbodiimide coupling agent (e.g., EDC with HOBt)
- Hydroxylamine hydrochloride
- A suitable base (e.g., triethylamine, sodium hydroxide)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Deionized water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

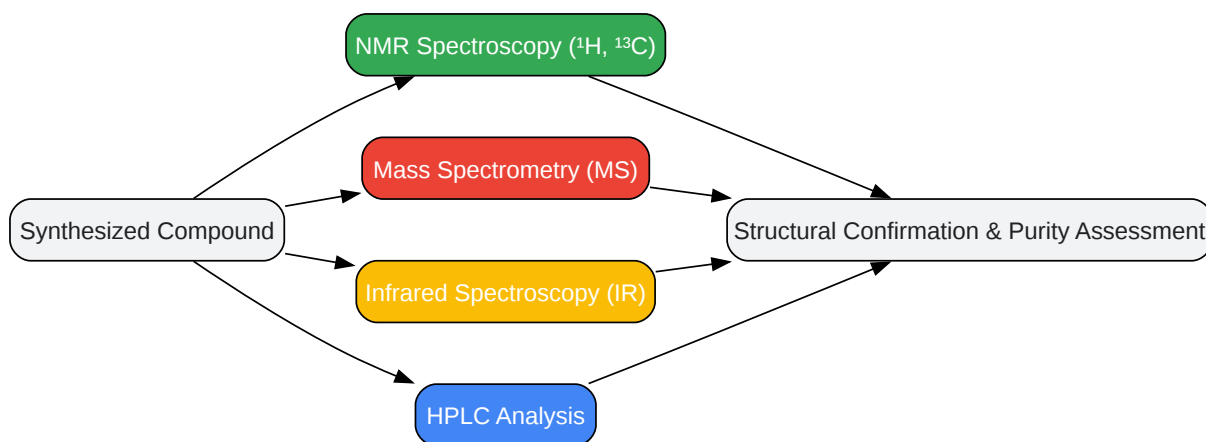
Procedure:

- Activation of Phenylacetic Acid:
 - Method A (Acyl Chloride): In a fume hood, dissolve phenylacetic acid (1.0 eq) in an anhydrous solvent. Slowly add thionyl chloride (1.2 eq) and reflux the mixture until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess thionyl chloride under reduced pressure.
 - Method B (Coupling Agents): Dissolve phenylacetic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in an anhydrous solvent and stir at room temperature.
- Reaction with Hydroxylamine:
 - In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in water or a suitable solvent and neutralizing it with a base.

- Cool the solution of the activated phenylacetyl intermediate to 0 °C.
- Slowly add the hydroxylamine solution to the activated intermediate with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
- Work-up and Purification:
 - Quench the reaction with water.
 - If an organic solvent was used, wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or silica gel column chromatography.

Analytical Characterization

The identity and purity of the synthesized **N-Hydroxy-2-phenylacetamide** should be confirmed using a suite of analytical techniques.^[8]



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Caption: Analytical workflow for compound characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the molecular structure. Expected signals in the ^1H NMR spectrum would include aromatic protons, a singlet for the methylene protons adjacent to the carbonyl group, and exchangeable protons for the N-OH and N-H groups.
- Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
- Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the C=O stretch of the amide, the N-H and O-H stretches, and the aromatic C-H stretches.
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction.

Potential Biological Activities and Therapeutic Applications

Due to the limited direct research on **N-Hydroxy-2-phenylacetamide**, its biological activities are largely inferred from studies on structurally similar compounds.

Anti-inflammatory and Anti-arthritic Potential

Research on the isomeric compound, N-(2-hydroxyphenyl)acetamide, has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models. This analog was shown to reduce paw edema and levels of pro-inflammatory cytokines. Given the shared phenylacetamide scaffold, it is plausible that **N-Hydroxy-2-phenylacetamide** may exhibit similar anti-inflammatory effects.

Anticancer Activity

Numerous phenylacetamide derivatives have been investigated for their potential as anticancer agents.[4][5] For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxicity against prostate and breast cancer cell lines.[5] The hydroxamic acid moiety

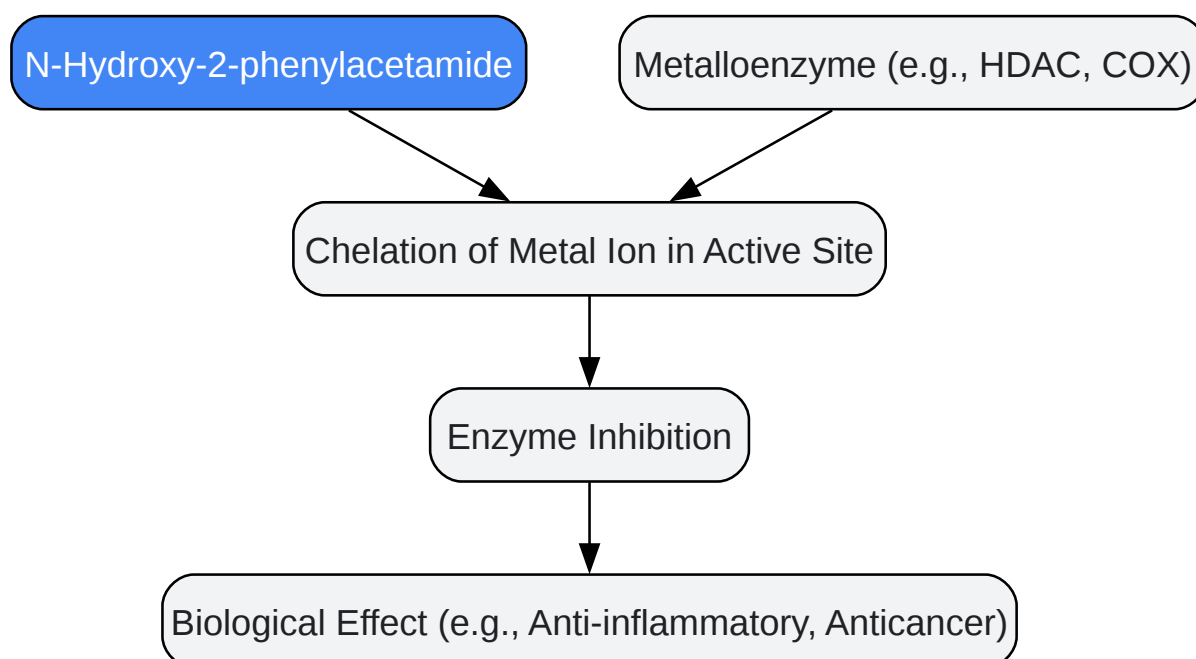
in **N-Hydroxy-2-phenylacetamide** is particularly noteworthy, as this functional group is present in several approved anticancer drugs that act as histone deacetylase (HDAC) inhibitors.

Antidepressant Activity

Studies on other N-substituted phenylacetamides have revealed potential antidepressant effects.[3] These compounds have been evaluated in animal models of depression, such as the forced swim test and tail suspension test, and have shown promising activity.[3] This suggests that the phenylacetamide scaffold could be a valuable starting point for the development of novel antidepressants.

Proposed Mechanism of Action

The hydroxamic acid functional group is a strong metal chelator, which is a key feature in the mechanism of action of many drugs.[6] It is hypothesized that **N-Hydroxy-2-phenylacetamide** may exert its biological effects through the inhibition of metalloenzymes. For example, its potential anticancer activity could be mediated through the inhibition of zinc-dependent histone deacetylases (HDACs). Its anti-inflammatory effects could be linked to the inhibition of cyclooxygenase (COX) enzymes or other metalloenzymes involved in the inflammatory cascade.



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Caption: Proposed mechanism of action via metalloenzyme inhibition.

Future Directions and Conclusion

N-Hydroxy-2-phenylacetamide represents a promising, yet understudied, molecule with the potential for a range of therapeutic applications. This technical guide has provided a comprehensive overview based on available data and logical scientific inference. To fully elucidate its potential, further research is imperative. Key future directions should include:

- Development and optimization of a specific and high-yielding synthetic protocol.
- Thorough in vitro and in vivo evaluation of its biological activities, including anti-inflammatory, anticancer, and antidepressant properties.
- Detailed mechanistic studies to identify its molecular targets and signaling pathways.
- Comprehensive spectroscopic analysis to build a complete reference dataset.

In conclusion, **N-Hydroxy-2-phenylacetamide** stands as an attractive candidate for further investigation in the field of drug discovery. Its unique combination of a proven pharmacophore and a functionally significant hydroxamic acid moiety warrants a dedicated research effort to unlock its full therapeutic potential.

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